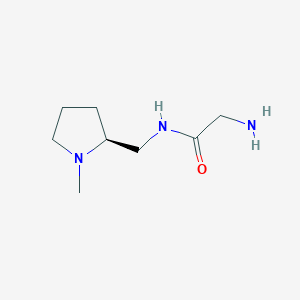

2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Description

2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide (CAS: 1354001-14-1) is a chiral acetamide derivative featuring a pyrrolidine backbone substituted with a methyl group and an acetamide side chain. Its molecular formula is C₉H₁₉N₃O (molecular weight: 185.27 g/mol), and it is reported with a purity of 96% .

Properties

IUPAC Name |

2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-11-4-2-3-7(11)6-10-8(12)5-9/h7H,2-6,9H2,1H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREXIQORZWCVOW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves the reaction of 2-aminoacetamide with (S)-1-methyl-2-pyrrolidinylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenated compounds like bromoethane or chloromethane; reactions often require a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen bonds .

Scientific Research Applications

2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Chirality vs. Planarity: The target compound’s (S)-pyrrolidine moiety introduces stereochemical complexity, unlike planar analogs such as 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide . Chirality may influence receptor binding or metabolic stability in drug design.

- Substituent Effects: The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide enhances hydrophobicity and electron-withdrawing properties compared to the methyl-pyrrolidine group in the target compound .

- Thermal Stability : 2-(2-Oxopyrrolidin-1-yl)acetamide has a melting point of 151–152.5°C, suggesting higher crystallinity than the target compound, for which thermal data are unavailable .

Biological Activity

2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound is characterized by its unique structural features, which include an amino group, a pyrrolidine moiety, and an acetamide functional group, contributing to its solubility and reactivity in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of . The presence of the pyrrolidine ring is significant for its biological activity, as it is known to participate in various biochemical interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₉N₃O |

| Molecular Weight | 185.27 g/mol |

| Functional Groups | Amino, Acetamide |

| Structural Features | Pyrrolidine Ring |

Research indicates that this compound selectively inhibits nNOS, which is implicated in neurodegenerative diseases due to its role in nitric oxide production. This selectivity for nNOS over endothelial nitric oxide synthase (eNOS) suggests potential therapeutic applications in conditions where excessive nitric oxide is detrimental, such as in neuroinflammation and neurodegeneration.

Neuropharmacological Effects

The compound's structural characteristics suggest interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Similar compounds have been studied for their effects on cognition and memory enhancement, indicating that this compound could be a candidate for treating cognitive disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. Here are some notable findings:

- Neuroprotection : A study indicated that selective nNOS inhibitors could protect neurons from excitotoxicity induced by excessive nitric oxide production.

- Cognitive Enhancement : Research on similar compounds has suggested potential benefits in enhancing cognitive functions and memory retention through modulation of cholinergic pathways.

- Antibacterial Activity : In vitro studies on pyrrolidine derivatives highlighted their efficacy against various bacterial strains, suggesting that modifications to the structure could enhance these properties further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.